Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide
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Overview
Description
Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. It is commonly used in various scientific and industrial applications due to its surfactant properties and ability to interact with biological membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide** typically involves a multi-step process. The initial step often includes the preparation of the fluorinated alkyl chain through a series of fluorination reactions. This is followed by the introduction of the hydroxyethyl groups and the methyl group through nucleophilic substitution reactions. The final step involves the quaternization of the amine group with methyl iodide to form the ammonium iodide salt.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ammonium group, potentially converting it back to the amine form.
Substitution: The fluorinated alkyl chain can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Surfactant: Due to its amphiphilic nature, it is used as a surfactant in various chemical formulations.
Catalysis: It can act as a phase-transfer catalyst in organic synthesis.
Biology:
Membrane Studies: Its interaction with lipid bilayers makes it useful in studying membrane dynamics and permeability.
Drug Delivery: It is explored for use in drug delivery systems due to its ability to penetrate biological membranes.
Medicine:
Antimicrobial Agent: Its structure allows it to disrupt microbial cell membranes, making it a potential antimicrobial agent.
Diagnostic Imaging: Fluorinated compounds are often used in imaging techniques like MRI.
Industry:
Coatings: Used in the formulation of hydrophobic coatings.
Electronics: Its stability and insulating properties make it suitable for use in electronic components.
Mechanism of Action
The compound exerts its effects primarily through its interaction with lipid membranes. The fluorinated alkyl chain inserts into the lipid bilayer, disrupting its structure and increasing permeability. This can lead to cell lysis in microbial cells or enhanced drug delivery in therapeutic applications. The hydroxyethyl groups facilitate hydrogen bonding, further stabilizing its interaction with biological membranes.
Comparison with Similar Compounds
Bis(2-hydroxyethyl)dimethylammonium chloride: Similar structure but lacks the extensive fluorination, resulting in different hydrophobic properties.
Tetradecyltrimethylammonium bromide: Another quaternary ammonium compound with a shorter alkyl chain and no fluorination.
Uniqueness: The extensive fluorination in Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide imparts unique hydrophobic and chemical stability properties, making it particularly useful in applications requiring robust and stable surfactants or antimicrobial agents.
This compound’s unique combination of hydrophobicity, chemical stability, and biological activity makes it a valuable tool in various scientific and industrial fields.
Properties
CAS No. |
94159-76-9 |
---|---|
Molecular Formula |
C21H19F27INO3 |
Molecular Weight |
973.2 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)-methyl-[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]azanium;iodide |
InChI |
InChI=1S/C21H19F27NO3.HI/c1-49(2-4-50,3-5-51)7-8(52)6-9(22,23)11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)18(39,40)16(35,36)14(31,32)12(27,28)10(24,20(43,44)45)21(46,47)48;/h8,50-52H,2-7H2,1H3;1H/q+1;/p-1 |
InChI Key |
QQRRNNJXDYEDNO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](CCO)(CCO)CC(CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-] |
Origin of Product |
United States |
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